4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)-
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Overview
Description
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a pyridinone ring substituted with two tert-butyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-lutidine with tert-butylating agents under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives with various functional groups.
Scientific Research Applications
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Similar structure with a phenol ring instead of a pyridinone ring.
2,6-Bis(1,1-dimethylethyl)-4-methylphenol: Another compound with tert-butyl groups at the 2 and 6 positions but with a methyl group at the 4 position.
Uniqueness
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of the pyridinone ring, which imparts distinct chemical and biological properties compared to similar compounds with phenol or other aromatic rings. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer activities, supported by diverse research findings and case studies.
- Molecular Formula : C13H21N
- Molecular Weight : 191.3125 g/mol
- CAS Number : 585-48-8
Antioxidant Activity
Research indicates that compounds similar to 4(1H)-pyridinone exhibit potent antioxidant properties. For instance, studies have demonstrated that derivatives of pyridinones can effectively scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often measured using assays like DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests.
Antimicrobial Activity
The antimicrobial efficacy of 4(1H)-pyridinone has been investigated against various bacterial strains. In vitro studies have shown that it possesses significant bacteriostatic properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Emerging research suggests that 4(1H)-pyridinone may possess anticancer properties. A study involving various cancer cell lines (e.g., HCT-116, PC-3) showed that certain derivatives exhibited cytotoxic effects, leading to reduced cell viability.
Case Studies
- Antioxidant Efficacy : A recent study evaluated the antioxidant properties of a pyridinone derivative using DPPH scavenging assays. The compound demonstrated an IC50 value significantly lower than ascorbic acid, indicating superior antioxidant activity.
- Antimicrobial Testing : Another investigation focused on the antimicrobial effects of various pyridinones against clinical isolates of bacteria. The results highlighted the compound's potential as a lead structure for developing new antibacterial agents.
- Cytotoxicity Assays : A comprehensive analysis of the cytotoxic effects of pyridinone derivatives on cancer cell lines revealed promising results, with certain compounds inducing apoptosis in cancer cells while sparing normal cells.
Properties
CAS No. |
58530-51-1 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2,6-ditert-butyl-1H-pyridin-4-one |
InChI |
InChI=1S/C13H21NO/c1-12(2,3)10-7-9(15)8-11(14-10)13(4,5)6/h7-8H,1-6H3,(H,14,15) |
InChI Key |
ISQWLGDBXIMEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=C(N1)C(C)(C)C |
Origin of Product |
United States |
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